molecular formula C11H16N2 B1291574 4-(3-Aminophenyl)piperidine CAS No. 291289-49-1

4-(3-Aminophenyl)piperidine

Cat. No. B1291574
M. Wt: 176.26 g/mol
InChI Key: XOVUFGGDEAHJLB-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)piperidine is a chemical compound that features a piperidine ring, a six-membered heterocycle with one nitrogen atom, and an aminophenyl group attached to the ring. The presence of the amino group on the phenyl ring suggests potential for various chemical interactions and biological activities.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones involves the use of cycloalkyl groups and demonstrates the potential for creating a variety of substituted piperidines with different properties . Another approach for synthesizing substituted piperidines is through a ring-closing metathesis reaction, which has been used to create trans-(3S)-amino-(4R)-alkyl- and -(4S)-aryl-piperidines with controlled stereochemistry . These methods highlight the versatility of synthetic approaches for creating compounds with the piperidine core.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with the potential for stereoisomerism as seen in the separation of enantiomers of cyclohexyl-substituted piperidine diones . The absolute configuration of these enantiomers can be determined by comparing their circular dichroism (CD) spectra to known compounds . Additionally, the structure of novel piperidine derivatives can be confirmed using techniques such as NMR, mass spectrometry, and X-ray single crystal diffraction .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. For example, the three-component condensation of 4-piperidinones, pyrazolones, and malononitrile can lead to the synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans . This demonstrates the reactivity of the piperidine ring and its ability to form complex fused ring systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by the substituents on the piperidine ring. For instance, the presence of cycloalkyl groups can affect the compound's ability to inhibit enzymes such as human placental aromatase, which is important in the conversion of androgens to estrogens . The inhibitory activity can be significantly different between enantiomers, indicating the importance of stereochemistry in the biological activity of these compounds . The synthesis of piperidine derivatives can also be optimized by using different reaction conditions, such as electrochemical reactions, which can proceed under milder conditions and yield higher product amounts .

Scientific Research Applications

Aromatase Inhibition in Breast Cancer Treatment

4-(3-Aminophenyl)piperidine derivatives have been investigated for their potential as aromatase inhibitors, which are critical in the treatment of hormone-dependent breast cancer. Hartmann and Batzl (1986) synthesized and evaluated various derivatives, finding some to be more potent and selective inhibitors of estrogen biosynthesis than the existing treatment, aminoglutethimide. This suggests a possible application in breast cancer therapy (Hartmann & Batzl, 1986).

Antihypertensive Properties

Takai et al. (1985) described the synthesis of 1'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives from 4-(2-aminophenyl)-4-hydroxypiperidine, which showed antihypertensive activities. This indicates the potential use of these compounds in managing high blood pressure (Takai et al., 1985).

Antimycobacterial Activity

Kumar et al. (2008) discovered that certain spiro-piperidin-4-ones, synthesized through an atom economic and stereoselective process, exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This highlights their potential as antimycobacterial agents (Kumar et al., 2008).

Local Anesthetic Applications

Igarashi et al. (1983) developed 4-phenylpiperidine derivatives with strong local anesthetic and anti-inflammatory actions, suggesting their potential use in topical anesthesia (Igarashi et al., 1983).

Anti-Angiogenic and DNA Cleavage in Cancer Research

Kambappa et al. (2017) synthesized N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which demonstrated significant anti-angiogenic and DNA cleavage activities. These findings are important for cancer research and potential treatment development (Kambappa et al., 2017).

Opioid Receptor Antagonist Research

Le Bourdonnec et al. (2006) explored the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines as mu-opioid receptor antagonists. This research can contribute to the development of treatments for conditions modulated by opioid receptors (Le Bourdonnec et al., 2006).

Safety And Hazards

While specific safety and hazard information for “4-(3-Aminophenyl)piperidine” is not available, it is generally recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Piperidines, including “4-(3-Aminophenyl)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential applications of “4-(3-Aminophenyl)piperidine” in pharmaceuticals.

properties

IUPAC Name

3-piperidin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVUFGGDEAHJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309029
Record name 3-(4-Piperidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminophenyl)piperidine

CAS RN

291289-49-1
Record name 3-(4-Piperidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=291289-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Piperidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4 M HCl in dioxane (25 mL) was added to tert-butyl 4-[3-(amino)phenyl]-1-piperidinecarboxylate (2.60 g, 9.00 mmol) in dichloromethane (250 mL). The reaction mixture was stirred at room temperature overnight, concentrated in vacuo, and the residue was dissolved in water (50 mL). The mixture was nuetralized using KOH pellets and extracted with methylene chloride (3×50 mL). The combined organic extracts were dried (MgSO4), concentrated and chromatographed to give the desired product (1.03 g). 1H NMR (400 MHz, CDCl3) δ 7.01 (t, 1H, J=7.6 Hz), 6.62–6.54 (m, 3H), 3.16 (br d, 2H, J=10.3 Hz), 2.75 (dt, 2H, J=2.7, 12.3 Hz), 2.56 (tt, 1H, J=3.6, 12.3 Hz), 1.81 (br d, 2H, J=12.3 Hz), 1.65 (dq, 2H, J=4.0, 12.3 Hz); ESMS m/e: 177.2 (M+H)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Sekimata, T Sato, N Sakai, H Watanabe… - Chemical and …, 2019 - jstage.jst.go.jp
Mutant activin receptor-like kinase-2 (ALK2) was reported to be closely associated with the pathogenesis of fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine …
Number of citations: 11 www.jstage.jst.go.jp

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